![molecular formula C13H16O2 B1607620 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dimethanol CAS No. 56306-51-5](/img/structure/B1607620.png)
1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dimethanol
Overview
Description
“1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dimethanol” is a chemical compound with the molecular formula C11H12 . It is also known as Benzonorbornene .
Synthesis Analysis
A rigid phenylalanine analogue, 2-amino-1,2,3,4-tetrahydro-1,4-methanonaphthalene-2-carboxylic acid of unknown stereochemistry was obtained as the sole amino acid product from a Strecker reaction with 1,2,3,4-tetrahydro-1,4-methanonaphthalen-2-one .Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Scientific Research Applications
Molecular Dynamics
Research on 1,2,3,4-tetrahydro-5,6-dimethyl-1,4-methanonaphthalene, a related compound, provides insights into anisotropic rotational diffusion and internal rotations within molecules. It is used as a model compound for investigating molecular reorientation dynamics, leveraging its rigid and asymmetric structure. This work helps understand how molecular shape influences reorientational motions in liquids, which is crucial for designing materials with specific dynamic properties (Dölle & Bluhm, 1985; Gruhlke & Dölle, 1998).
Photochemical Reactions
The photochemistry of 2-methylene-1,2,3,4-tetrahydro-1,4-methanonaphthalene, closely related to the subject compound, showcases its potential in novel photoinduced anti-Markovnikov addition reactions. Such reactions highlight the compound's role in developing photochemical synthesis methods, offering pathways to create new molecular structures under light irradiation conditions (Morrison & Nylund, 1976).
Electron-Transfer Processes
Electron-transfer reactions of 1,1-diarylethylenes, which share structural similarities with 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dimethanol, have been studied to understand their dimerization, nucleophilic additions, and oxygenation reactions. These studies provide insights into the mechanisms of electron transfer in organic molecules, crucial for fields such as organic electronics and photovoltaics (Mattes & Farid, 1986).
properties
IUPAC Name |
[10-(hydroxymethyl)-9-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-6-12-10-5-11(13(12)7-15)9-4-2-1-3-8(9)10/h1-4,10-15H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NANBPTSGJWATPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C1C3=CC=CC=C23)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376312 | |
Record name | 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dimethanol | |
CAS RN |
56306-51-5 | |
Record name | 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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